molecular formula C9H12O2 B13833589 4-Acetylbicyclo[2.2.1]heptan-2-one

4-Acetylbicyclo[2.2.1]heptan-2-one

Cat. No.: B13833589
M. Wt: 152.19 g/mol
InChI Key: VISVDUXAWSZIKN-UHFFFAOYSA-N
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Description

4-Acetylbicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of cyclopentadiene with an appropriate acetyl-substituted dienophile can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Acetylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A similar bicyclic ketone with different substituents.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with similar structural features.

    Norbornene: A bicyclic alkene with a similar ring system.

Uniqueness

4-Acetylbicyclo[22

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-acetylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H12O2/c1-6(10)9-3-2-7(4-9)8(11)5-9/h7H,2-5H2,1H3

InChI Key

VISVDUXAWSZIKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(C1)C(=O)C2

Origin of Product

United States

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